(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
Description
Classification Within Heterocyclic Chemistry
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride belongs to the imidazopyridine family, a class of nitrogen-containing bicyclic heterocycles characterized by fused imidazole and pyridine rings. Its structure features a partially saturated imidazo[4,5-c]pyridine core, where the imidazole ring (positions 4,5) merges with the pyridine ring (positions c-pattern), followed by hydrogenation at the 4,5,6,7-positions (Figure 1). The carboxylic acid group at position 6 and the hydrochloride salt enhance its polarity, making it suitable for aqueous-phase reactions.
Table 1: Key Structural Attributes
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClN₃O₂ |
| Molecular Weight | 203.62 g/mol |
| Parent Heterocycle | Imidazo[4,5-c]pyridine |
| Functional Groups | Carboxylic acid, hydrochloride salt |
This compound is distinct from other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridine) due to its unique ring fusion pattern and saturated backbone, which influence its electronic properties and reactivity.
Discovery and Development Timeline
The synthesis of imidazo[4,5-c]pyridine derivatives emerged in the late 20th century alongside growing interest in heterocyclic scaffolds for drug discovery. The specific compound was first reported in the early 2000s, with PubChem records indicating its creation date as August 9, 2005. Modifications, such as the introduction of the carboxylic acid group and hydrochloride salt, were likely driven by efforts to improve solubility for pharmacological studies. Advances in multicomponent reactions and transition metal-catalyzed cyclizations enabled efficient synthesis of such derivatives, as demonstrated in later studies (e.g., lithium hydroxide-mediated hydrolysis of ester precursors).
Relationship to the Imidazopyridine Family
Imidazopyridines are renowned for their biological and optoelectronic applications. Unlike the widely studied imidazo[1,2-a]pyridines (used in hypnotics like zolpidem), the imidazo[4,5-c]pyridine subgroup exhibits structural mimicry of purines, enabling interactions with biomacromolecules. The tetrahydro modification in this compound reduces aromaticity, potentially enhancing conformational flexibility for binding to enzymatic pockets. Its carboxylic acid moiety further differentiates it from non-polar analogs, enabling ionic interactions in supramolecular assemblies.
Table 2: Comparison With Key Imidazopyridine Derivatives
| Compound | Core Structure | Primary Applications |
|---|---|---|
| Zolpidem | Imidazo[1,2-a]pyridine | Sedative (GABA agonist) |
| Spinacine | Imidazo[4,5-c]pyridine | Endogenous metabolite |
| Target Compound | Tetrahydro-imidazo[4,5-c]pyridine | Research intermediate |
Significance in Chemical Research
This compound serves as a critical intermediate in medicinal and materials chemistry. Its saturated backbone and functional groups make it a versatile precursor for:
- Drug Development : Analogous imidazo[4,5-c]pyridines show kinase inhibition and cytotoxic activity, suggesting potential for cancer therapeutics.
- Ligand Design : The carboxylic acid group enables coordination with transition metals, useful in catalysis or sensor development.
- Bioconjugation : The hydrochloride salt improves solubility for peptide coupling reactions, as seen in spinacine derivatives.
Recent studies highlight its role in synthesizing kinase inhibitors and fluorescent probes, leveraging its rigid yet tunable scaffold. For example, methyl ester analogs of this compound are intermediates in producing antimycobacterial agents.
Properties
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPDVGZOCCGRA-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1N=CN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101008585 | |
| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101008585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88980-06-7 | |
| Record name | Spinacine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088980067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101008585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Multi-step Synthesis
This method outlines a multi-step synthesis involving the use of specific reagents and conditions:
Step 1 : Formation of the imidazo[4,5-c]pyridine core.
The reaction typically begins with the cyclization of an appropriate precursor using a suitable acid catalyst under controlled temperature conditions.
Step 2 : Carboxylation.
The next step involves the introduction of a carboxylic acid group at the 6-position of the imidazo[4,5-c]pyridine structure. This can be accomplished using carbon dioxide in the presence of a base or through direct carboxylation methods.
Step 3 : Hydrochloride salt formation.
Finally, the free base form of (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is treated with hydrochloric acid to yield the hydrochloride salt form.
Method B: One-Pot Synthesis
A more efficient one-pot synthesis has been reported that minimizes purification steps:
-
- Dicyclohexylcarbodiimide (DCC)
- Hydroxybenzotriazole (HOBt)
- N-Methylmorpholine (NMM)
- Formaldehyde and sulfuric acid for formylation.
-
The reaction involves combining all reagents in a single flask under inert atmosphere conditions. The mixture is stirred at elevated temperatures for several hours until completion, monitored by thin-layer chromatography (TLC).
Method C: Enzymatic Synthesis
Recent advancements have introduced enzymatic methods for synthesizing this compound:
-
Specific enzymes such as transaminases can be employed to facilitate the formation of chiral centers.
-
This method offers high selectivity and can operate under mild conditions, reducing the risk of unwanted side reactions.
The efficiency of each method can be summarized as follows:
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Multi-step | 85 | >95 | Traditional method requiring multiple steps |
| One-Pot | 90 | >97 | Efficient with fewer purification steps |
| Enzymatic | 80 | >98 | High selectivity; mild reaction conditions |
The synthesis of (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can be effectively achieved through various methods including multi-step synthesis, one-pot reactions, and enzymatic approaches. Each method presents unique advantages regarding yield and purity that can be tailored based on specific research needs or industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the imidazo[4,5-c]pyridine ring that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-tuberculosis activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with several imidazo-pyridine derivatives, which differ in substituents, stereochemistry, and salt forms. Key comparisons include:
Key Structural Insights :
- Carboxylic Acid vs. Ester: The hydrochloride salt form enhances aqueous solubility, critical for intravenous administration, while methyl esters (e.g., ) may act as prodrugs to improve membrane permeability .
- Stereochemistry : The (S)-configuration is conserved in active analogs, suggesting enantioselective interactions with biological targets .
Functional Analog: Angiotensin II Receptor Antagonists
Functional Differences :
- Dup 753 inhibits angiotensin II-induced inositol phosphate accumulation and vasoconstriction, whereas PD 123319 lacks these effects but may regulate blood pressure via AT2 pathways .
- The target compound’s carboxylic acid group may mimic acidic residues in peptide ligands (e.g., angiotensin II), but its exact binding affinity remains uncharacterized in the provided evidence.
Biological Activity
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride (CAS No. 88980-06-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anti-inflammatory, and anticonvulsant activities.
- Molecular Formula : CHClNO
- Molecular Weight : 203.63 g/mol
- CAS Number : 88980-06-7
- PubChem ID : 177192
- Hydrogen Bond Donors/Acceptors : 3 / 4
Antibacterial Activity
Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antibacterial properties. For instance, compounds structurally related to (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have shown zones of inhibition ranging from 30 to 33 mm against E. coli and S. aureus, indicating strong antibacterial effects against both Gram-negative and Gram-positive bacteria .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 30 - 33 |
| S. aureus | 30 - 33 |
| P. aeruginosa | 22 - 25 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly suppress COX-2 activity, a key enzyme involved in the inflammatory process. The IC values for COX-2 inhibition were reported to be comparable to that of celecoxib (IC = 0.04 ± 0.01 μmol), suggesting that this compound may serve as a potent anti-inflammatory agent .
Anticonvulsant Activity
Research has indicated potential anticonvulsant effects of related compounds through maximal electroshock seizure (MES) tests. These studies are critical as they explore the compound's ability to mitigate seizure activity, which is vital for developing new treatments for epilepsy .
The exact mechanisms by which (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its biological effects remain under investigation. However, preliminary findings suggest that its structural features may facilitate interactions with various biological targets:
- Antibacterial Mechanism : The inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators.
- Anticonvulsant Mechanism : Modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study synthesized several imidazo[4,5-c]pyridine derivatives and tested their antibacterial efficacy against multiple strains. Results showed that certain derivatives had enhanced activity compared to standard antibiotics . -
Research on Anti-inflammatory Properties :
Another research effort focused on the structure–activity relationship (SAR) of pyrimidine derivatives similar to (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. It was found that specific substitutions significantly increased anti-inflammatory activity by enhancing COX inhibition . -
Anticonvulsant Testing :
Compounds derived from the imidazo[4,5-c]pyridine framework were subjected to MES tests and showed promising results in reducing seizure frequency in animal models .
Q & A
Q. What are the recommended synthetic routes for (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves cyclization of a pyridine precursor with an imidazole derivative under acidic conditions. To ensure stereochemical purity (S-configuration), use chiral auxiliaries or enantioselective catalysis. Post-synthesis, chiral HPLC with columns like Chiralpak® IA/IB can confirm enantiomeric excess (>98%) . Recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity.
Q. How should researchers characterize the compound’s structural and functional properties?
Methodological Answer:
- NMR : Use - and -NMR to confirm the imidazo-pyridine core and carboxylic acid proton (δ ~12 ppm).
- IR : Validate the carboxylic acid group via O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 241.1 (free base) or 277.1 (hydrochloride).
- X-ray Crystallography : Resolve the stereochemistry using single-crystal diffraction .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer: Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the imidazole ring or decarboxylation. Lyophilized forms are more stable than solutions. Monitor degradation via HPLC every 6 months; a >5% impurity threshold warrants repurification .
Q. How can impurity profiling be conducted for this compound?
Methodological Answer: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection (254 nm). Common impurities include:
- Des-carboxy derivative (retention time ~8.2 min).
- Racemic contamination (chiral HPLC required).
Quantify impurities against pharmacopeial standards (e.g., EP/BP guidelines) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies arise from polymorphic forms or hydration states. Use:
Q. How can researchers optimize chiral resolution for large-scale synthesis?
Methodological Answer:
- Dynamic Kinetic Resolution : Employ Pd-catalyzed asymmetric hydrogenation of a prochiral intermediate.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer.
- Simulated Moving Bed (SMB) Chromatography : Scale chiral HPLC using cellulose-based columns .
Q. What degradation pathways are observed under stress conditions, and how are they mitigated?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Optimize transition states for cyclization steps (B3LYP/6-31G* level).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., water vs. DMF).
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies address low yields in coupling reactions involving the carboxylic acid group?
Methodological Answer:
Q. How can researchers validate the compound’s role in structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify the phenylmethyl group () to assess steric/electronic effects.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.
- Metabolic Stability : Use hepatic microsomes to correlate structural modifications with half-life .
Data Contradiction Analysis
Example: If NMR data conflicts with literature, verify:
Solvent Effects : Chemical shifts vary in DMSO-d vs. CDCl.
Tautomerism : Imidazole rings may exhibit prototropic shifts.
Impurity Interference : Trace solvents (e.g., acetone) can mask peaks.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
